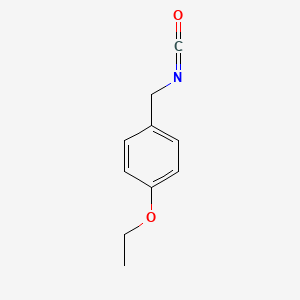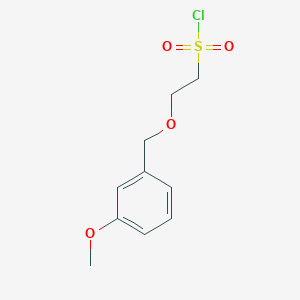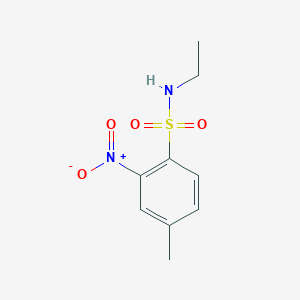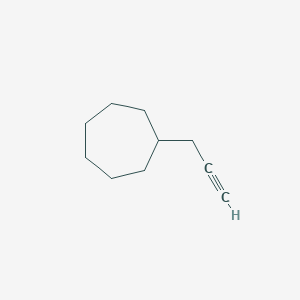
1-Bromo-3-(1-ethyl-2,2-difluorocyclopropyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-(1-ethyl-2,2-difluorocyclopropyl)benzene is an organic compound with the molecular formula C11H11BrF2. This compound features a benzene ring substituted with a bromine atom and a 1-ethyl-2,2-difluorocyclopropyl group. The presence of both bromine and fluorine atoms makes it a valuable intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 1-Bromo-3-(1-ethyl-2,2-difluorocyclopropyl)benzene typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the 1-ethyl-2,2-difluorocyclopropyl group. This can be achieved through the reaction of ethyl diazoacetate with a fluorinated alkene in the presence of a catalyst.
Bromination: The next step involves the bromination of the benzene ring. This can be done using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
1-Bromo-3-(1-ethyl-2,2-difluorocyclopropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents include sodium amide, thiourea, and sodium alkoxide.
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the bromine atom or the cyclopropyl group, using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-(1-ethyl-2,2-difluorocyclopropyl)benzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new anti-inflammatory and anticancer agents.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-(1-ethyl-2,2-difluorocyclopropyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms can form strong interactions with these targets, affecting their activity and function. The cyclopropyl group adds strain to the molecule, making it more reactive in certain biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3-(1-ethyl-2,2-difluorocyclopropyl)benzene can be compared with other similar compounds, such as:
1-Bromo-2-(2,2-difluorocyclopropyl)benzene: This compound has a similar structure but differs in the position of the bromine atom, which can affect its reactivity and applications.
1-Bromo-3-(2,2-difluorocyclopropyl)benzene: Similar to the target compound but lacks the ethyl group, which can influence its chemical properties and uses.
1-Bromo-3-(1-methyl-2,2-difluorocyclopropyl)benzene: This compound has a methyl group instead of an ethyl group, affecting its steric and electronic properties.
Eigenschaften
Molekularformel |
C11H11BrF2 |
|---|---|
Molekulargewicht |
261.11 g/mol |
IUPAC-Name |
1-bromo-3-(1-ethyl-2,2-difluorocyclopropyl)benzene |
InChI |
InChI=1S/C11H11BrF2/c1-2-10(7-11(10,13)14)8-4-3-5-9(12)6-8/h3-6H,2,7H2,1H3 |
InChI-Schlüssel |
WSNZVYJMDDKCJV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CC1(F)F)C2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


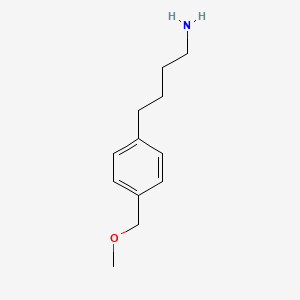
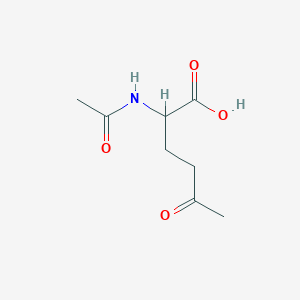


![tert-butylN-[1-(oxiran-2-yl)propan-2-yl]carbamate](/img/structure/B13618485.png)
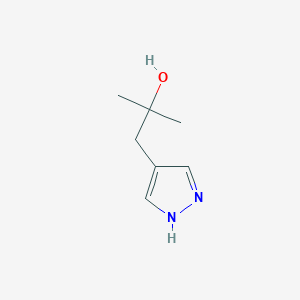

![Methyl[2-(quinolin-6-yl)ethyl]amine](/img/structure/B13618503.png)
